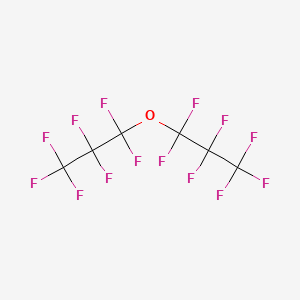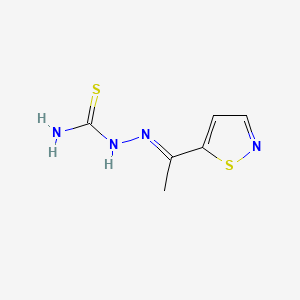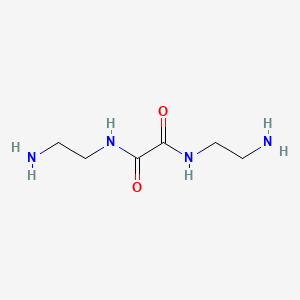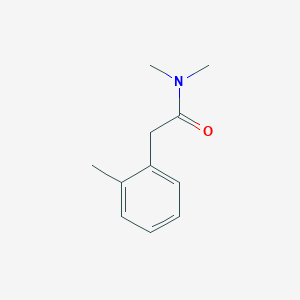
N,N-dimethyl-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(2-methylphenyl)acetamide: is an organic compound with the molecular formula C11H15NO. It is a derivative of acetamide, where the nitrogen atom is substituted with two methyl groups and the acetamide is attached to a 2-methylphenyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method to synthesize N,N-dimethyl-2-(2-methylphenyl)acetamide involves the direct amidation of 2-methylphenylacetic acid with dimethylamine. This reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimides to facilitate the formation of the amide bond.
Acylation of Dimethylamine: Another method involves the acylation of dimethylamine with 2-methylphenylacetyl chloride. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-dimethyl-2-(2-methylphenyl)acetamide can undergo oxidation reactions, particularly at the methyl groups attached to the nitrogen atom. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-(2-methylphenyl)ethylamine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N,N-dimethyl-2-(2-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used as a reagent to study enzyme-catalyzed reactions involving amides. It can also be used as a model compound to investigate the metabolism of amides in biological systems.
Medicine: this compound has potential applications in the development of new drugs. Its structural features make it a candidate for the design of molecules with specific pharmacological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in various chemical processes. Its stability and reactivity make it suitable for use in manufacturing processes.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes, modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N,N-dimethylacetamide: Similar in structure but lacks the 2-methylphenyl group.
N-methyl-2-(2-methylphenyl)acetamide: Similar but has only one methyl group on the nitrogen atom.
2-(2-methylphenyl)acetamide: Lacks the dimethyl substitution on the nitrogen atom.
Uniqueness: N,N-dimethyl-2-(2-methylphenyl)acetamide is unique due to the presence of both the dimethylamino group and the 2-methylphenyl group. This combination imparts specific chemical and physical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
3917-57-5 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-9-6-4-5-7-10(9)8-11(13)12(2)3/h4-7H,8H2,1-3H3 |
Clé InChI |
MJMDTKYICYHSIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)

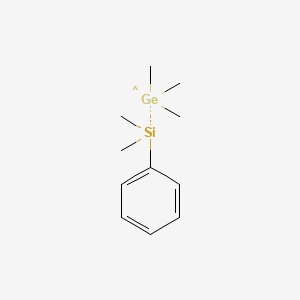
![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)

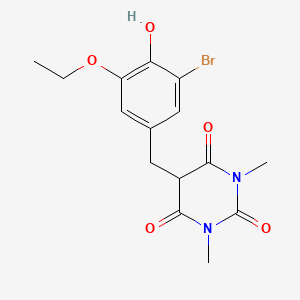
![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)

![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)
